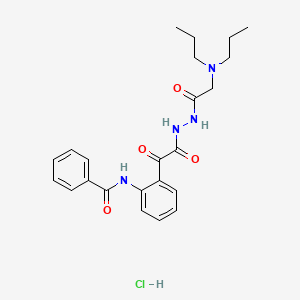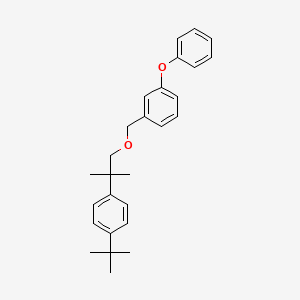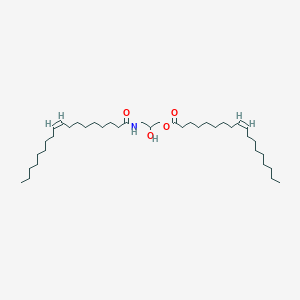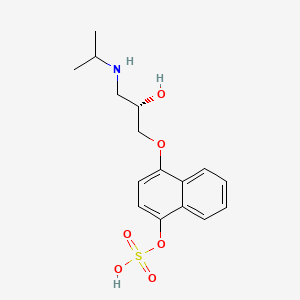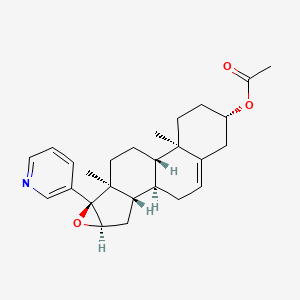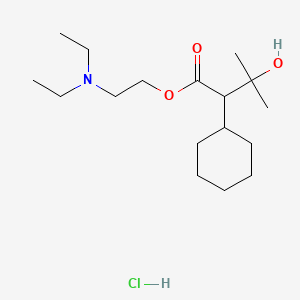
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- is a complex organic compound with a unique structure that combines urea with indole and cyclopentyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products suitable for various applications.
化学反应分析
Types of Reactions
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and processes.
相似化合物的比较
Similar Compounds
Similar compounds include other urea derivatives and indole-containing molecules. Examples are:
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diisopropylphenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclohexyl)methyl)-
Uniqueness
What sets Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
145131-22-2 |
|---|---|
分子式 |
C29H39N3O |
分子量 |
445.6 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-ethylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-6-32-18-25(24-12-7-8-15-26(24)32)29(16-9-10-17-29)19-30-28(33)31-27-22(20(2)3)13-11-14-23(27)21(4)5/h7-8,11-15,18,20-21H,6,9-10,16-17,19H2,1-5H3,(H2,30,31,33) |
InChI 键 |
OLMZJQYGURXANK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


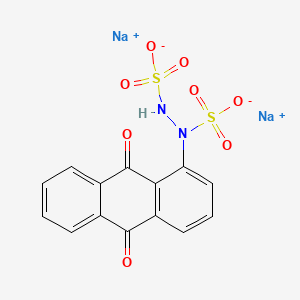
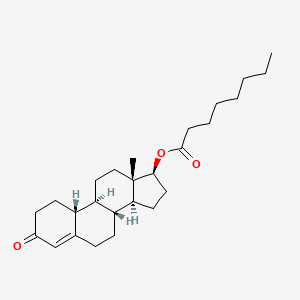
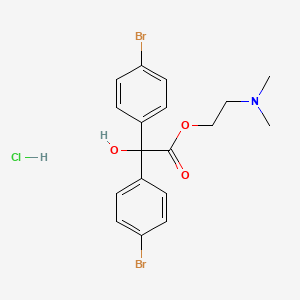
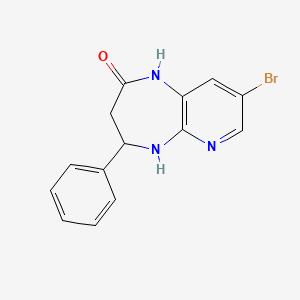
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
